![molecular formula C9H13ClO2 B14511343 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane CAS No. 63960-19-0](/img/structure/B14511343.png)
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chloro group and an alkynyl ether moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane typically involves the reaction of 3-chlorooxolane with 2-methylbut-3-yn-2-ol. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation or chromatography can further enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxiranes or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkynyl group to alkenes or alkanes.
Addition Reactions: The alkynyl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases in aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst, or other electrophiles.
Major Products Formed
Nucleophilic Substitution: Various substituted oxolanes depending on the nucleophile used.
Oxidation: Oxiranes or other oxidized derivatives.
Reduction: Alkenes or alkanes.
Addition Reactions: Dihalides, alkenes, or other addition products.
Applications De Recherche Scientifique
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the alkynyl ether moiety can engage in addition or oxidation reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: Shares the alkynyl group but lacks the oxolane ring and chloro group.
3-Chlorooxolane: Contains the oxolane ring and chloro group but lacks the alkynyl ether moiety.
2-[(2-Methylbut-3-yn-2-yl)oxy]methylbenzene: Similar alkynyl ether moiety but with a benzene ring instead of an oxolane ring.
Uniqueness
3-Chloro-2-[(2-methylbut-3-yn-2-yl)oxy]oxolane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
63960-19-0 |
|---|---|
Formule moléculaire |
C9H13ClO2 |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
3-chloro-2-(2-methylbut-3-yn-2-yloxy)oxolane |
InChI |
InChI=1S/C9H13ClO2/c1-4-9(2,3)12-8-7(10)5-6-11-8/h1,7-8H,5-6H2,2-3H3 |
Clé InChI |
VHMHNVJJFYCFKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OC1C(CCO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



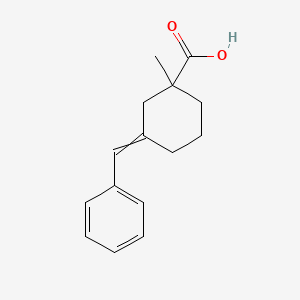
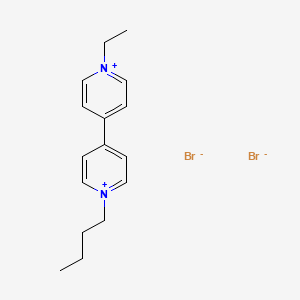

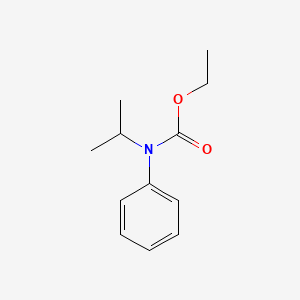
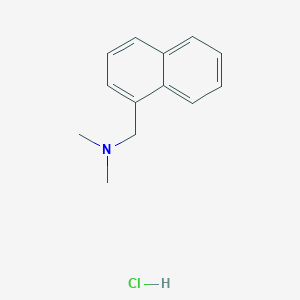
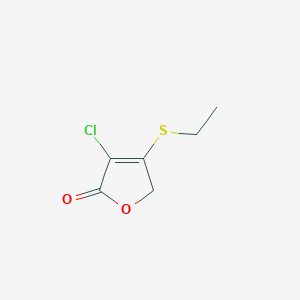
![Ethyl 2-[(6-bromo-2-chloropyridin-3-YL)oxy]decanoate](/img/structure/B14511314.png)
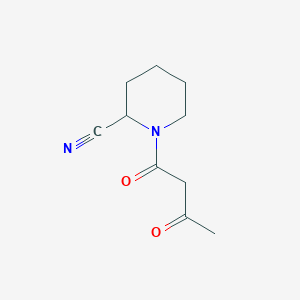

![Oxalic acid;1-(spiro[1,3-dioxolane-2,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-4-ylmethyl)piperidine](/img/structure/B14511336.png)
![2-[(2E)-3-(2-Methylphenyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14511346.png)
![[3-Hydroxy-3-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14511351.png)

